Increased Lipophilicity (XLogP3-AA) Drives Distinct Physicochemical Behavior Compared to Non-Methylated Analog
The target compound, 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine, exhibits a computed XLogP3-AA value of 1.8, which is 0.3 units higher than the non-methylated analog 6-(piperidin-1-yl)pyridin-3-amine (XLogP3-AA = 1.5) [1][2]. This difference in lipophilicity can significantly influence passive membrane permeability and solubility in both biological assays and chemical reactions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-(Piperidin-1-yl)pyridin-3-amine (CAS 55403-29-7): 1.5 |
| Quantified Difference | +0.3 log units (increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.04.14) |
Why This Matters
Higher lipophilicity can be a critical differentiator in early-stage drug discovery for optimizing blood-brain barrier penetration or improving metabolic stability, and this quantitative difference provides a clear rationale for selecting the methylated analog in SAR studies.
- [1] PubChem. (2025). Compound Summary for CID 62477883, 5-Methyl-6-(piperidin-1-yl)pyridin-3-amine. Retrieved April 23, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 10241353, 6-(Piperidin-1-yl)pyridin-3-amine. Retrieved April 23, 2026. View Source
